Cas no 3150-15-0 (Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose)

Methyl 2,3-Anhydro-4,6-O-benzylidene-α-D-allopyranose is a specialized carbohydrate derivative widely utilized in synthetic organic chemistry and glycoscience. Its key structural features include a rigid benzylidene-protected pyranose ring and a highly reactive 2,3-anhydro functionality, making it a valuable intermediate for stereoselective glycosylation and ring-opening reactions. The compound is particularly advantageous for the synthesis of rare sugars, nucleoside analogs, and complex oligosaccharides due to its ability to introduce regiochemical and stereochemical control. Its stability under mild conditions and compatibility with various protecting group strategies further enhance its utility in multistep synthetic routes. This compound is commonly employed in academic and industrial research for probing carbohydrate reactivity and developing bioactive molecules.
Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose structure
3150-15-0 structure
Product Name:Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose
CAS No:3150-15-0
MF:C14H16O5
MW:264.273844718933
CID:315249
PubChem ID:24896739
Update Time:2025-10-29

Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose Chemical and Physical Properties

Names and Identifiers

    • (1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine
    • a-D-Allopyranoside, methyl2,3-anhydro-4,6-O-(phenylmethylene)-
    • Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside
    • METHYL-2,3-ANHYDRO-4,6-O-BENZYLIDENE-ALPHA-D-ALLO-PYRANOSIDE
    • Einecs 221-582-4
    • Methyl2,3-anhydro-4,6-O-benzylidene-a-D-allopyranose
    • METHYL-2,3-ANHYDRO-4,6-O-BENZYLIDENE-A-D-ALLOPYRANOSIDE
    • methyl-2-3-anhydro-4-6-O-benzylidene*A-D-allopyra
    • METHYL-2-3-ANHYDRO-4-6-O-BENZYLIDENE*A-D-ALLOPYRANO
    • NSC 41444
    • CS-0226083
    • W-202296
    • Methyl 2,3-anhydro-4,6-O-benzylidene-
    • A-D-allopyranoside
    • (1R,2R,4R,5S,7R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0,undecane
    • DTXSID601180045
    • SCHEMBL5322577
    • 3150-15-0
    • Methyl 2,3-anhydro-4,6-O-benzylidene-alpha-D-allopyranoside
    • (1R,2R,4R,5S,7R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
    • MFCD00135407
    • Methyl 2,3-anhydro-4,6-O-benzylidene-a-D-allopyranose
    • Methyl 2,3-anhydro-4,6-O-(phenylmethylene)-alpha-D-allopyranoside
    • Methyl 2,3-anhydro-4,6-O-benzylidene- alpha -D-allopyranoside
    • Methyl 2,3-anhydro-4,6-O-(phenylmethylene)-I+/--D-allopyranoside
    • Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose
    • MDL: 24896739
    • Inchi: 1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3/t9-,10-,11-,12-,13?,14+/m1/s1
    • InChI Key: HQTCRHINASMQOA-BTZLDLHRSA-N
    • SMILES: O1[C@H]2[C@@H](OC)O[C@@H]3COC(C4C=CC=CC=4)O[C@H]3[C@@H]12

Computed Properties

  • Exact Mass: 264.10000
  • Monoisotopic Mass: 264.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.9
  • Topological Polar Surface Area: 49.4A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 201-202 ºC
  • Boiling Point: 391°Cat760mmHg
  • Flash Point: 165.4°C
  • Refractive Index: 1.577
  • Solubility: Slightly soluble (3.4 g/l) (25 º C),
  • PSA: 49.45000
  • LogP: 1.23930
  • Solubility: Not available

Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose Security Information

  • WGK Germany:3
  • Storage Condition:2-8°C

Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose Pricemore >>

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Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose Suppliers

NewCan Biotech Limited
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(CAS:3150-15-0)Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:07
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Additional information on Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose

Recent Advances in the Study of Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose (CAS: 3150-15-0)

Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose (CAS: 3150-15-0) is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, which have significant applications in medicinal chemistry and drug development. Recent studies have focused on its role in the stereoselective synthesis of rare sugars and its potential as a building block for novel therapeutics. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.

One of the most notable developments is the use of Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose in the synthesis of glycosidase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in producing high-yield, stereospecific inhibitors that target viral and bacterial glycosidases. The study highlighted the compound's unique anhydro ring structure, which facilitates the formation of stable transition states during enzymatic inhibition.

Another significant advancement is the application of this compound in the development of anticancer agents. Research conducted at the University of Cambridge in 2024 revealed that derivatives of Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose exhibit potent cytotoxic activity against several cancer cell lines, including breast and lung cancer. The study identified the benzylidene group as a critical moiety for enhancing cellular uptake and bioavailability, making it a promising candidate for further preclinical evaluation.

In addition to its therapeutic potential, recent studies have also explored the compound's utility in synthetic chemistry. A 2023 paper in Organic Letters detailed a novel, one-pot synthesis method for Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose, significantly reducing the number of steps and improving overall yield. This methodological innovation has the potential to streamline the production of related glycosides and reduce costs for large-scale applications.

Despite these advancements, challenges remain in the optimization of the compound's pharmacokinetic properties. A 2024 review in Chemical Reviews emphasized the need for further studies to address issues such as metabolic stability and tissue distribution. However, the growing body of research underscores the compound's versatility and its potential to drive innovation in both chemical synthesis and drug discovery.

In conclusion, Methyl 2,3-Anhydro-4,6-O-benzylidene-a-D-allopyranose (CAS: 3150-15-0) continues to be a focal point of research in the chemical biology and pharmaceutical sciences. Its unique structural features and broad applicability make it a valuable tool for the development of new therapeutic agents and synthetic methodologies. Future studies are expected to further elucidate its mechanisms of action and expand its applications in medicine and biotechnology.

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(CAS:3150-15-0)Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside
NC27337
Purity:97%
Quantity:10g
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